molecular formula C12H10N2O2 B2869329 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone CAS No. 339105-37-2

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone

Cat. No. B2869329
CAS RN: 339105-37-2
M. Wt: 214.224
InChI Key: OMHNTGPQUCHKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used in biochemical research .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10N2O2/c1-9(15)10-4-2-5-11(8-10)16-12-13-6-3-7-14-12/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The melting point of “this compound” is between 84-86 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Synthesis of Quinoxaline Derivatives : A series of chalcone-substituted quinoxalines were synthesized from compounds including 1-(phenylquinoxalin-2-yl)ethanone, using both conventional heating and ultrasound-assisted methods. These methods provided advantages such as shorter reaction times and higher yields, highlighting the utility of 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone in chemical synthesis (Abdula, Salman, & Mohammed, 2018).

  • Complexation Studies : The compound was involved in the study of complexation equilibria with various metal ions in water-dioxane mixed solutions, demonstrating its potential application in coordination chemistry (Shokrollahi & Haghighi, 2012).

Pharmaceutical Research

  • Antiallergic Activity : A study on 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, which are structurally related to this compound, showed potent antiallergic activity, revealing the therapeutic potential of related compounds (Juby et al., 1979).

Materials Science

  • Corrosion Inhibition : Schiff bases including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone showed promise as corrosion inhibitors for carbon steel in acidic environments, suggesting similar applications for related compounds (Hegazy et al., 2012).

Safety and Hazards

“1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone” is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, inhalation, or ingestion.

properties

IUPAC Name

1-(3-pyrimidin-2-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9(15)10-4-2-5-11(8-10)16-12-13-6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHNTGPQUCHKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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